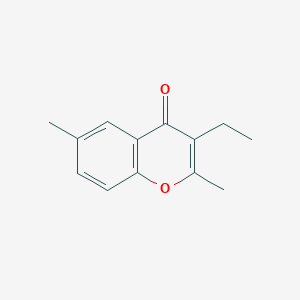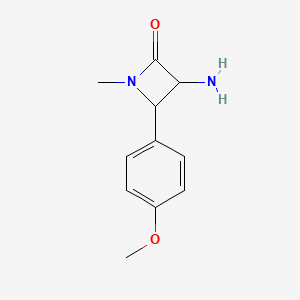
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one is a heterocyclic organic compound with a unique structure that includes an azetidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and methoxy groups in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxyphenylacetic acid with thionyl chloride can produce the corresponding acid chloride, which can then be reacted with methylamine to form the amide. Cyclization of this amide under basic conditions yields the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques can be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted azetidinones, depending on the specific reagents and conditions used.
科学研究应用
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-Amino-4-arylpyridin-2(1H)-one derivatives
Uniqueness
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(9(12)11(13)14)7-3-5-8(15-2)6-4-7/h3-6,9-10H,12H2,1-2H3 |
InChI 键 |
BHDWLHBPHVMIAX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C(C1=O)N)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)


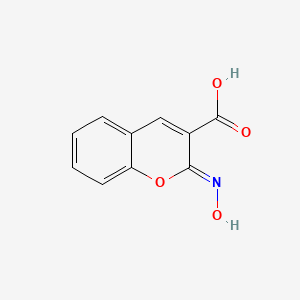
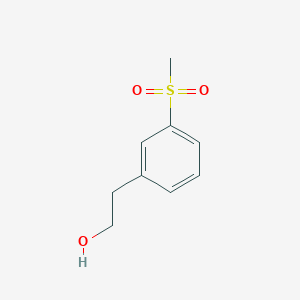
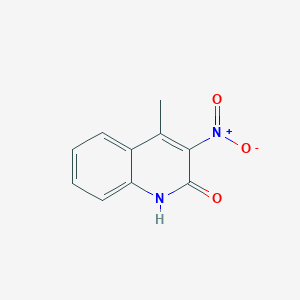



![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)

